![molecular formula C10H20N2 B027161 1,8-Diazabicyclo[6.3.1]dodecane CAS No. 100098-22-4](/img/structure/B27161.png)
1,8-Diazabicyclo[6.3.1]dodecane
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Description
1,8-Diazabicyclo[6.3.1]dodecane, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H20N2
- Molecular Weight : 168.2792 g/mol
- CAS Registry Number : 100098-22-4
- IUPAC Name : 1,8-Diazabicyclo[6.3.1]dodecane
The structure of DBN features two nitrogen atoms in a bicyclic framework, which contributes to its basicity and ability to act as a nucleophile in various chemical reactions .
Organic Synthesis
DBN is primarily recognized for its utility as a strong base in organic synthesis. It is often employed in:
- Deprotonation Reactions : DBN's high basicity allows it to effectively deprotonate weak acids, facilitating the formation of reactive intermediates.
- Condensation Reactions : It is used in the formation of imines and enamines from carbonyl compounds, enhancing reaction rates and yields.
Case Study: Synthesis of Imines
In a study involving the synthesis of imines from aldehydes and amines, DBN was utilized as a catalyst to promote the reaction under mild conditions. The results demonstrated improved yields compared to traditional methods using weaker bases .
Catalysis
DBN has been explored as a catalyst in various chemical transformations:
- Michael Additions : It serves as an effective catalyst for Michael addition reactions due to its ability to activate Michael acceptors.
- Ring-Opening Reactions : DBN has been successfully applied in ring-opening reactions of epoxides and lactones, providing access to valuable building blocks for further synthetic applications.
Table 1: Catalytic Applications of DBN
Materials Science
In materials science, DBN has been investigated for its potential applications in:
- Organic Semiconductors : Research indicates that DBN can be used to synthesize n-type organic semiconductors, which are crucial for electronic devices such as solar cells and sensors. Its ability to stabilize charge carriers enhances the performance of these materials .
Case Study: N-Type Organic Semiconductors
A doctoral thesis highlighted the synthesis of novel n-type organic semiconductors based on DBN derivatives. These materials exhibited promising photovoltaic properties, making them suitable candidates for use in organic solar cells .
Biological Applications
Emerging research suggests that DBN may have biological implications:
- Enzyme Inhibition Studies : The compound has been studied for its potential role in inhibiting certain enzymes related to cancer progression and neurodegenerative diseases.
Case Study: Enzyme Inhibition
DBN was tested as an inhibitor for specific proteases involved in cancer cell proliferation. The findings indicated that it could significantly reduce enzyme activity, suggesting potential therapeutic applications .
Properties
CAS No. |
100098-22-4 |
---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1,8-diazabicyclo[6.3.1]dodecane |
InChI |
InChI=1S/C10H20N2/c1-2-4-7-12-9-5-8-11(10-12)6-3-1/h1-10H2 |
InChI Key |
INBYVNOVCKAAGO-UHFFFAOYSA-N |
SMILES |
C1CCCN2CCCN(C2)CC1 |
Canonical SMILES |
C1CCCN2CCCN(C2)CC1 |
Key on ui other cas no. |
100098-22-4 |
Synonyms |
1,8-Diazabicyclo[6.3.1]dodecane |
Origin of Product |
United States |
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